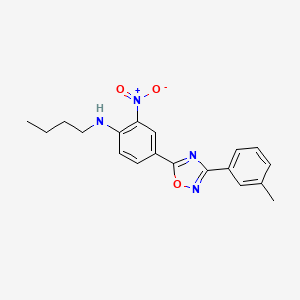
2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(pyridin-2-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(pyridin-2-ylmethyl)acetamide, also known as TSPO ligand, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TSPO ligand is a highly potent and selective ligand for the translocator protein (TSPO), which is a mitochondrial protein that is involved in a wide range of physiological processes.
Applications De Recherche Scientifique
2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(pyridin-2-ylmethyl)acetamide ligand has been extensively studied for its potential applications in various fields. One of the most significant applications of 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(pyridin-2-ylmethyl)acetamide ligand is its use in the diagnosis and treatment of neurological disorders. 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(pyridin-2-ylmethyl)acetamide is highly expressed in the brain, and its expression is upregulated in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(pyridin-2-ylmethyl)acetamide ligand can be used as a radiotracer for positron emission tomography (PET) imaging, which allows for the non-invasive diagnosis and monitoring of neurological disorders.
2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(pyridin-2-ylmethyl)acetamide ligand has also been studied for its potential applications in cancer research. 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(pyridin-2-ylmethyl)acetamide is overexpressed in various types of cancer, including breast cancer, lung cancer, and glioblastoma. 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(pyridin-2-ylmethyl)acetamide ligand can be used as a diagnostic tool for the early detection of cancer and as a therapeutic agent for the treatment of cancer.
Mécanisme D'action
The mechanism of action of 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(pyridin-2-ylmethyl)acetamide ligand involves its binding to 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(pyridin-2-ylmethyl)acetamide, which is a mitochondrial protein that is involved in the transport of cholesterol and other molecules across the mitochondrial membrane. 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(pyridin-2-ylmethyl)acetamide is also involved in the regulation of apoptosis and the production of reactive oxygen species. The binding of 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(pyridin-2-ylmethyl)acetamide ligand to 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(pyridin-2-ylmethyl)acetamide results in the modulation of these processes, which can have a significant impact on various physiological and pathological conditions.
Biochemical and Physiological Effects
2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(pyridin-2-ylmethyl)acetamide ligand has been shown to have various biochemical and physiological effects. One of the most significant effects of 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(pyridin-2-ylmethyl)acetamide ligand is its ability to modulate mitochondrial function. 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(pyridin-2-ylmethyl)acetamide ligand can increase the production of ATP, which is the primary source of energy for the cell. 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(pyridin-2-ylmethyl)acetamide ligand can also regulate the production of reactive oxygen species, which can have a significant impact on oxidative stress and cell survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(pyridin-2-ylmethyl)acetamide ligand is its high selectivity and potency for 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(pyridin-2-ylmethyl)acetamide. 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(pyridin-2-ylmethyl)acetamide ligand can be used as a tool to study the role of 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(pyridin-2-ylmethyl)acetamide in various physiological and pathological conditions. However, there are also some limitations to the use of 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(pyridin-2-ylmethyl)acetamide ligand in lab experiments. The synthesis of 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(pyridin-2-ylmethyl)acetamide ligand is complex and requires expertise in organic chemistry. 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(pyridin-2-ylmethyl)acetamide ligand is also relatively expensive, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the study of 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(pyridin-2-ylmethyl)acetamide ligand. One of the most significant directions is the development of new 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(pyridin-2-ylmethyl)acetamide ligands with improved selectivity and potency. The development of new 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(pyridin-2-ylmethyl)acetamide ligands can have a significant impact on the diagnosis and treatment of various neurological disorders and cancer. Another future direction is the study of the role of 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(pyridin-2-ylmethyl)acetamide in other physiological processes, such as immune function and metabolism. The study of 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(pyridin-2-ylmethyl)acetamide in these processes can provide new insights into the role of mitochondria in health and disease.
Conclusion
In conclusion, 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(pyridin-2-ylmethyl)acetamide ligand is a highly potent and selective ligand for 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(pyridin-2-ylmethyl)acetamide, which has potential applications in various fields. 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(pyridin-2-ylmethyl)acetamide ligand can be used as a diagnostic tool for the early detection and monitoring of neurological disorders and cancer. 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(pyridin-2-ylmethyl)acetamide ligand can also be used as a therapeutic agent for the treatment of cancer. The study of 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(pyridin-2-ylmethyl)acetamide ligand can provide new insights into the role of mitochondria in health and disease.
Méthodes De Synthèse
The synthesis of 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(pyridin-2-ylmethyl)acetamide ligand involves a series of chemical reactions that result in the formation of the final product. The synthesis method is complex and involves the use of various reagents and solvents. The detailed synthesis method is beyond the scope of this paper, but it is worth mentioning that the synthesis of 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(pyridin-2-ylmethyl)acetamide ligand is a challenging process that requires expertise in organic chemistry.
Propriétés
IUPAC Name |
2-[4-(tert-butylsulfamoyl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-18(2,3)21-26(23,24)16-9-7-15(8-10-16)25-13-17(22)20-12-14-6-4-5-11-19-14/h4-11,21H,12-13H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEYJISQJBIHCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(tert-butylsulfamoyl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

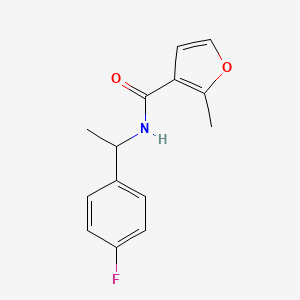
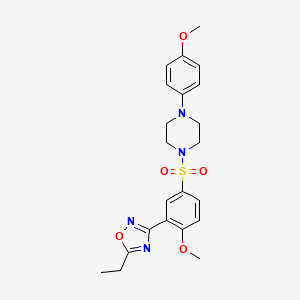
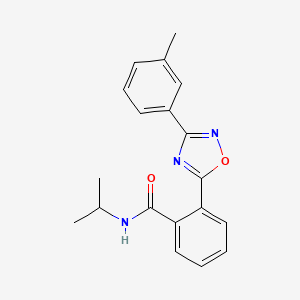
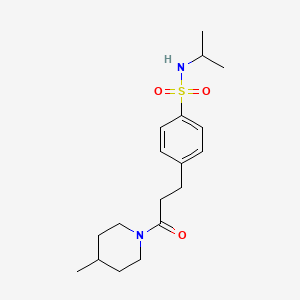
![2-(2-(4-Chlorophenyl)-3-((4-(3-fluorobenzoyl)piperazin-1-yl)methyl)imidazo[1,2-a]pyridin-6-yl)benzonitrile](/img/structure/B7715899.png)





